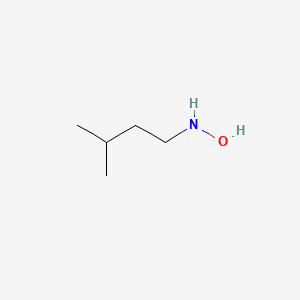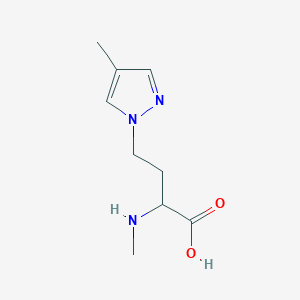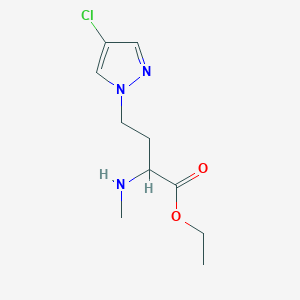
Ethyl 4-(4-chloro-1h-pyrazol-1-yl)-2-(methylamino)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(4-chloro-1h-pyrazol-1-yl)-2-(methylamino)butanoate is a synthetic organic compound with the molecular formula C9H13ClN2O2 It is characterized by the presence of a pyrazole ring substituted with a chlorine atom and an ethyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-chloro-1h-pyrazol-1-yl)-2-(methylamino)butanoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, under acidic conditions.
Chlorination: The pyrazole ring is then chlorinated using a chlorinating agent like thionyl chloride or phosphorus pentachloride.
Alkylation: The chlorinated pyrazole is reacted with an appropriate alkylating agent to introduce the ethyl ester group.
Amination: Finally, the compound is aminated using methylamine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Ethyl 4-(4-chloro-1h-pyrazol-1-yl)-2-(methylamino)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
Ethyl 4-(4-chloro-1h-pyrazol-1-yl)-2-(methylamino)butanoate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of Ethyl 4-(4-chloro-1h-pyrazol-1-yl)-2-(methylamino)butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring and the chlorine atom play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The compound may also influence signaling pathways and cellular processes through its interactions with proteins and nucleic acids.
類似化合物との比較
Ethyl 4-(4-chloro-1h-pyrazol-1-yl)-2-(methylamino)butanoate can be compared with other similar compounds, such as:
Ethyl 4-(4-chloro-1h-pyrazol-1-yl)butanoate: Lacks the methylamino group, resulting in different biological activity and chemical reactivity.
Methyl 4-(4-chloro-1h-pyrazol-1-yl)butanoate: Contains a methyl ester group instead of an ethyl ester, affecting its solubility and pharmacokinetic properties.
4-(4-chloro-1h-pyrazol-1-yl)butanoic acid:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C10H16ClN3O2 |
|---|---|
分子量 |
245.70 g/mol |
IUPAC名 |
ethyl 4-(4-chloropyrazol-1-yl)-2-(methylamino)butanoate |
InChI |
InChI=1S/C10H16ClN3O2/c1-3-16-10(15)9(12-2)4-5-14-7-8(11)6-13-14/h6-7,9,12H,3-5H2,1-2H3 |
InChIキー |
OUDRHCDJDUNCEC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(CCN1C=C(C=N1)Cl)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



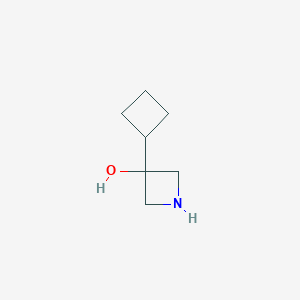
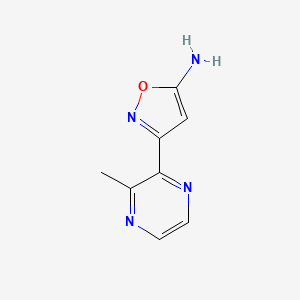

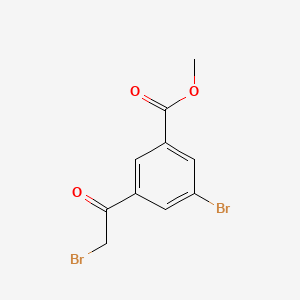
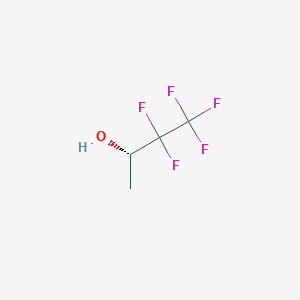
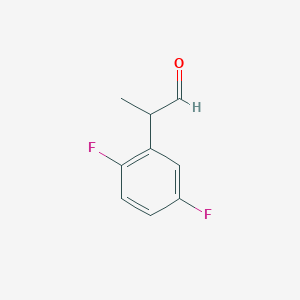
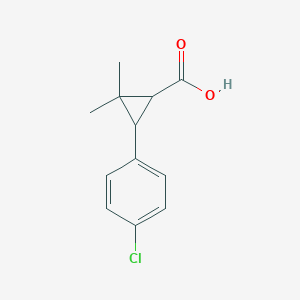
![methyl[2-(1H-pyrrol-2-yl)ethyl]amine](/img/structure/B15324171.png)

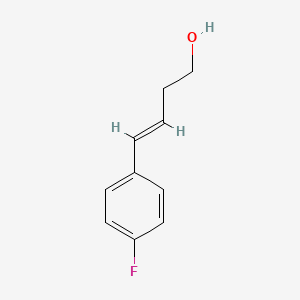
![5-[4-(Aminomethyl)phenyl]-2,4-imidazolidinedione](/img/structure/B15324182.png)
